1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one to form the final product. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)phenyl)-1H-pyrrole-2,5-dione: This compound shares the methylthio group but has a different core structure.
(2-(Methylthio)phenyl)methanone: Similar in having the methylthio group but lacks the bromomethyl and chloropropanone functionalities.
Uniqueness
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromomethyl and chloropropanone groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
InChI Key |
JNNHAERWOKGHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.